molecular formula C16H29N3O3 B13162104 tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate

Katalognummer: B13162104
Molekulargewicht: 311.42 g/mol
InChI-Schlüssel: XDQAHSKHJRRAOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is a chemical compound with a complex structure that includes a piperidine ring and a carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-2-carboxylic acid derivatives, while reduction may produce piperidine-2-methanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the development of new chemical entities .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes .

Medicine

In medicine, tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways involved in diseases .

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique properties make it valuable for the synthesis of high-value products .

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C16H29N3O3

Molekulargewicht

311.42 g/mol

IUPAC-Name

tert-butyl N-[1-(piperidine-2-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-12-7-10-19(11-8-12)14(20)13-6-4-5-9-17-13/h12-13,17H,4-11H2,1-3H3,(H,18,21)

InChI-Schlüssel

XDQAHSKHJRRAOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.